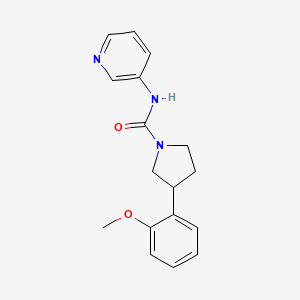![molecular formula C10H11F3N2O B7593606 (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B7593606.png)
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol, also known as TFP, is a chemical compound that is widely used in scientific research. It is a pyrrolidine-based compound that has a trifluoromethyl group attached to a pyridine ring. TFP is a useful tool in various research areas, including pharmacology, biochemistry, and neuroscience.
Wissenschaftliche Forschungsanwendungen
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is a useful tool in various scientific research areas, including pharmacology, biochemistry, and neuroscience. It is commonly used as a ligand for G protein-coupled receptors (GPCRs) and has been shown to modulate the activity of several GPCRs, including dopamine receptors, adenosine receptors, and histamine receptors. This compound is also used in the study of protein-protein interactions, protein-ligand interactions, and enzyme kinetics.
Wirkmechanismus
The mechanism of action of (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol is not fully understood. However, it is known to act as a modulator of GPCR activity. This compound binds to the allosteric site of GPCRs and modulates their activity by altering the conformation of the receptor. This results in changes in downstream signaling pathways, which can lead to physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate dopamine receptor activity, which can affect reward processing and addiction. This compound has also been shown to modulate adenosine receptor activity, which can affect sleep, anxiety, and inflammation. This compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol has several advantages for lab experiments. It is readily available and can be synthesized on a large scale. This compound is a useful tool in the study of GPCRs and protein-ligand interactions. However, there are also limitations to using this compound. It is not a selective ligand and can bind to multiple receptors. This can make it difficult to interpret results and can lead to off-target effects.
Zukünftige Richtungen
For the use of (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol include the study of this compound as a potential therapeutic agent, the study of this compound in the context of drug development, and the development of more selective ligands for GPCRs.
Synthesemethoden
The synthesis of (3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol involves the reaction of 3-(trifluoromethyl)pyridine-2-carboxylic acid with (S)-proline in the presence of a coupling agent such as EDC or DCC. The reaction yields this compound as the final product. The synthesis method is relatively straightforward and can be performed on a large scale, making this compound readily available for research purposes.
Eigenschaften
IUPAC Name |
(3S)-1-[3-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-2-1-4-14-9(8)15-5-3-7(16)6-15/h1-2,4,7,16H,3,5-6H2/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIJCKZXKGPZTR-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C2=C(C=CC=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,6-dimethylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7593530.png)
![1-[(5-Ethylthiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7593547.png)
![8-Azaspiro[4.5]decan-8-yl-(5-methylpyrazin-2-yl)methanone](/img/structure/B7593548.png)
![4-[4-(4-methoxyphenyl)-2-methylpyrrolidin-1-yl]sulfonyl-5-methyl-1H-pyrazole](/img/structure/B7593555.png)

![1-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-3-[(2-methyl-1,3-thiazol-5-yl)methyl]urea](/img/structure/B7593568.png)
![1-[(5-Bromo-2-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593576.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]-1,2,4-triazole](/img/structure/B7593590.png)
![4-[[4-(Oxan-4-yl)-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7593598.png)
![3-[1-(1-Thiophen-2-ylcyclohexanecarbonyl)piperidin-3-yl]propanamide](/img/structure/B7593605.png)
![2-chloro-4-[(3S)-3-hydroxypyrrolidin-1-yl]benzonitrile](/img/structure/B7593607.png)

![(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[2-(1-methylpyrazol-4-yl)cyclopropyl]methanone](/img/structure/B7593614.png)